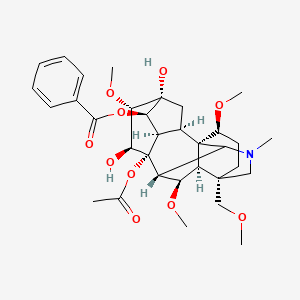
IMP-1088
Descripción general
Descripción
IMP-1088 es un potente inhibidor de las N-miristoiltransferasas humanas NMT1 y NMT2. Ha ganado una atención significativa por su capacidad para prevenir la replicación del rinovirus, convirtiéndolo en un candidato prometedor para el tratamiento del resfriado común . Al dirigirse a las proteínas N-miristoiltransferasa de la célula huésped, this compound evita que el virus ensambla su cápside, inhibiendo así la producción de partículas virales infecciosas .
Aplicaciones Científicas De Investigación
IMP-1088 tiene una amplia gama de aplicaciones de investigación científica:
Virología: Se ha demostrado que inhibe la replicación de varios virus, incluyendo el rinovirus, el poliovirus, el virus de la fiebre aftosa, el VIH-1, el virus de la fiebre amarilla, el virus del dengue, el virus de la vacuna, el CMV y el virus del herpes humano 8
Desarrollo de Medicamentos: This compound sirve como un compuesto líder para el desarrollo de nuevos inhibidores de la N-miristoiltransferasa con mejor eficacia y selectividad.
Mecanismo De Acción
IMP-1088 ejerce sus efectos al inhibir las N-miristoiltransferasas humanas NMT1 y NMT2 . Estas enzimas son responsables de la modificación co-traduccional y postraduccional de las proteínas a través de la adición de ácido mirístico. Al bloquear esta modificación, this compound evita el ensamblaje adecuado de las cápsides virales, inhibiendo así la replicación viral . Los objetivos moleculares de this compound son las proteínas NMT, y la vía involucrada es la vía de miristoylación .
Análisis Bioquímico
Biochemical Properties
IMP-1088 interacts with NMT1 and NMT2, enzymes that play a crucial role in the myristoylation process . Myristoylation is a lipid modification of proteins that is vital for protein-protein interactions and cellular localization .
Cellular Effects
This compound has been shown to inhibit the replication of several viruses, including rhinovirus, the most common cause of the common cold . This is achieved by inhibiting the myristoylation of the viral capsid protein VP0 .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of NMT1 and NMT2, which prevents the myristoylation of target proteins . This can disrupt protein-protein interactions and alter the localization of proteins within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce viral titers in HeLa cells without affecting cell growth . The effects of this compound are observed at low nanomolar concentrations .
Dosage Effects in Animal Models
While specific dosage effects in animal models have not been reported in the literature, the effectiveness of this compound at low nanomolar concentrations suggests that it may have potent antiviral effects at relatively low doses .
Metabolic Pathways
This compound interacts with the myristoylation pathway by inhibiting NMT1 and NMT2 . This can affect the myristoylation of proteins and potentially disrupt various metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with NMT1 and NMT2 . Specific details about its transport and distribution have not been reported in the literature.
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with NMT1 and NMT2 . By inhibiting these enzymes, this compound can disrupt the myristoylation of proteins and alter their localization within the cell .
Métodos De Preparación
La síntesis de IMP-1088 implica varios pasos, incluyendo la formación de intermedios clave y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. . Los métodos de producción industrial para this compound tampoco están ampliamente disponibles, pero probablemente implican la optimización de la ruta sintética para la producción a gran escala.
Análisis De Reacciones Químicas
IMP-1088 principalmente experimenta reacciones relacionadas con su papel como inhibidor enzimático. Bloquea selectivamente la N-miristoylación en las células a concentraciones nanomolares bajas . El compuesto no sufre reacciones significativas de oxidación, reducción o sustitución en condiciones fisiológicas. El principal producto formado a partir de su interacción con las N-miristoiltransferasas es un complejo estable enzima-inhibidor que evita la miristoylación de proteínas virales .
Comparación Con Compuestos Similares
IMP-1088 se compara con otros inhibidores de la N-miristoiltransferasa como DDD85646 y 2-hidroximiristato . A diferencia del 2-hidroximiristato, que es inactivo a altas concentraciones, y D-NMAPPD, que es citotóxico de forma no específica, this compound proporciona una inhibición completa y específica de la N-miristoylación a bajas concentraciones nanomolares . Esto hace que this compound sea un inhibidor más potente y selectivo en comparación con sus homólogos. Otros compuestos similares incluyen Tris-DBA paladio, que no inhibe NMT en las células y es citotóxico por precipitación .
Propiedades
IUPAC Name |
1-[5-[3,4-difluoro-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methylindazol-3-yl]-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F2N5O/c1-15-18(16(2)31(5)28-15)11-12-33-25-19(8-9-21(26)24(25)27)17-7-10-23-20(13-17)22(14-30(3)4)29-32(23)6/h7-10,13H,11-12,14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNKJCQBRQUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCOC2=C(C=CC(=C2F)F)C3=CC4=C(C=C3)N(N=C4CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336328 | |
| Record name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059148-82-0 | |
| Record name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMP-1088 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT62NQ6YEV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-[[2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N'-[3-butan-2-yl-13-carbamoyl-9-[hydroxy-(4-hydroxyphenyl)methyl]-6-(1-hydroxy-2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-12-yl]-2-hydroxybutanediamide](/img/structure/B608024.png)
